molecular formula C21H28N6O3S B5992848 N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

Cat. No.: B5992848
M. Wt: 444.6 g/mol
InChI Key: BURLSUOJPVEIQX-UHFFFAOYSA-N
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Description

N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a sulfonamide group

Properties

IUPAC Name

N-[4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-16-22-20(25-9-3-4-10-25)15-21(23-16)26-11-13-27(14-12-26)31(29,30)19-7-5-18(6-8-19)24-17(2)28/h5-8,15H,3-4,9-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURLSUOJPVEIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-({4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets:

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